trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Antimicrobial Activity and Complex Formation
A study on cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands, which incorporate cyclobutane and thiazole rings, revealed antimicrobial activities against various microorganisms. The ligands and their metal complexes were tested for their efficacy against eight different microorganisms, showing potential applications in developing antimicrobial agents (Cukurovalı et al., 2002).
DNA Repair Inhibition in Cancer Therapy
Another area of application is the inhibition of the ERCC1-XPF endonuclease activity, which is crucial for repairing DNA lesions. Compounds designed to inhibit this activity have shown potential to sensitize cancer cells to chemotherapeutic agents. This was demonstrated in a study where novel ERCC1-XPF inhibitors were synthesized, showing improved inhibitory activity and potential in enhancing the efficacy of cancer treatments (Elmenoufy et al., 2020).
Cycloaddition Reactions and Stereospecific Synthesis
Research into the reaction of cyclobutanethione derivatives with aziridines has led to the unexpected formation of cycloadducts, demonstrating the chemical versatility of cyclobutane-containing compounds in synthesizing complex molecular structures with potential applications in material science and drug development (Mlostoń et al., 2002).
Photodimerization Processes
A study on the photodimerization of (Z)-4-styrylpyridine highlighted the formation of cis-cis-trans cyclobutanes, a process enhanced by a catalytic amount of HCl. This research elucidates the potential of utilizing light-induced reactions to create complex molecular structures, offering insights into developing novel photoreactive compounds (Yamada et al., 2010).
Lewis Acid-Catalyzed Reactions
A study presented the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes, showcasing the utility of cyclobutane derivatives in synthesizing a variety of cyclic compounds. This research has implications for the development of new synthetic methodologies in organic chemistry (Yao & Shi, 2007).
Mechanism of Action
The mechanism of action of “trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, which in this case is research.
Properties
IUPAC Name |
(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQPFWKDSJJHO-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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